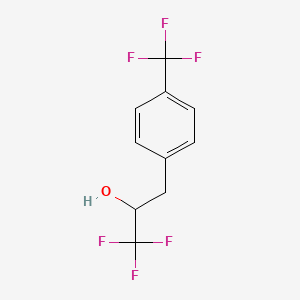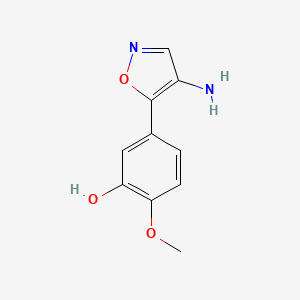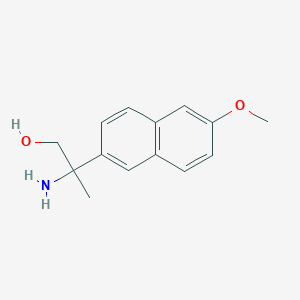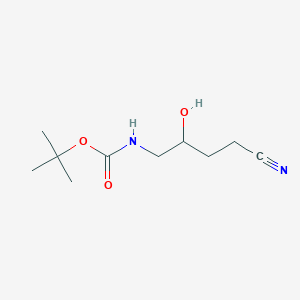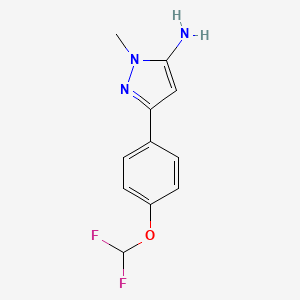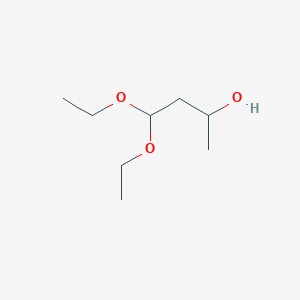
4,4-Diethoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxybutan-2-ol is an organic compound with the molecular formula C8H18O3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes two ethoxy groups and a hydroxyl group. This compound is often utilized as an intermediate in the synthesis of more complex molecules, making it valuable in both academic research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Diethoxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-one with ethanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 4,4-diethoxybutan-2-one.
Reduction: Formation of 4,4-diethoxybutane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4-Diethoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the preparation of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drug candidates often involves this compound as an intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxybutan-2-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In substitution reactions, the ethoxy groups are replaced by other functional groups, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
4,4-Diethoxybutylamine: Another compound with similar ethoxy groups but with an amine functional group.
4,4-Diethoxybutan-1-amine: Similar structure but with an amine group at a different position.
4,4-Diethoxybutylurea: Contains a urea functional group instead of a hydroxyl group.
Uniqueness: 4,4-Diethoxybutan-2-ol is unique due to its combination of ethoxy and hydroxyl groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of a wide range of compounds.
Propiedades
Número CAS |
77533-80-3 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
4,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-8(11-5-2)6-7(3)9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
PZFICWWBEDKOSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B13587963.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

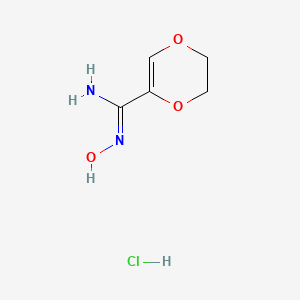
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)

